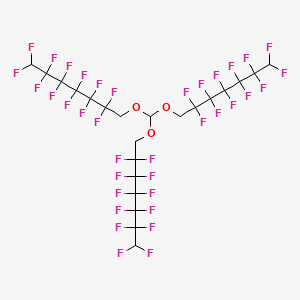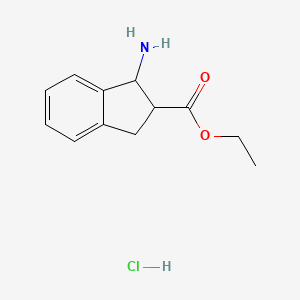
6-methyl-2H-chromene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2H-chromene-3-sulfonyl chloride is an organic compound with the molecular formula C({10})H({9})ClO(_{3})S. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. This compound is particularly interesting due to its reactive sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2H-chromene-3-sulfonyl chloride typically involves the sulfonylation of 6-methyl-2H-chromene-3-ol. A common method includes the reaction of 6-methyl-2H-chromene-3-ol with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the sulfonylation process. The reaction mixture is then quenched with water or an aqueous base to yield the desired sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acids or sulfonyl fluorides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
6-Methyl-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability and conductivity.
Chemical Synthesis: The reactive sulfonyl chloride group makes it a valuable reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of complex structures.
Mechanism of Action
The mechanism of action of 6-methyl-2H-chromene-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
6-Methyl-2H-chromene-3-sulfonyl chloride can be compared with other sulfonyl chlorides and chromene derivatives:
6-Methyl-2H-chromene-3-sulfonic Acid: Unlike the sulfonyl chloride, the sulfonic acid derivative is less reactive and is primarily used in different types of chemical reactions.
2H-Chromene-3-sulfonyl Chloride: This compound lacks the methyl group at the 6-position, which can influence its reactivity and the types of reactions it undergoes.
6-Methyl-2H-chromene-3-carboxylic Acid: This compound has a carboxylic acid group instead of a sulfonyl chloride, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the chromene core and the highly reactive sulfonyl chloride group, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific research fields.
Properties
Molecular Formula |
C10H9ClO3S |
|---|---|
Molecular Weight |
244.69 g/mol |
IUPAC Name |
6-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H9ClO3S/c1-7-2-3-10-8(4-7)5-9(6-14-10)15(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
BJIZCBBDGKMKFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B12085888.png)
![4-[(Cyclobutylamino)methyl]phenol](/img/structure/B12085892.png)
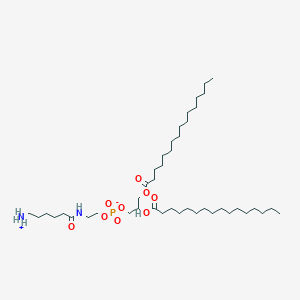
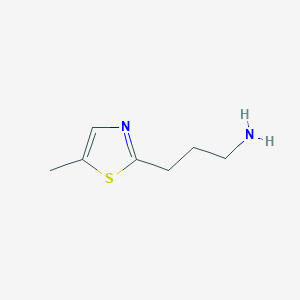
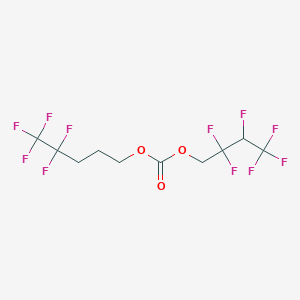
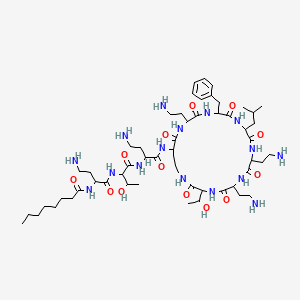
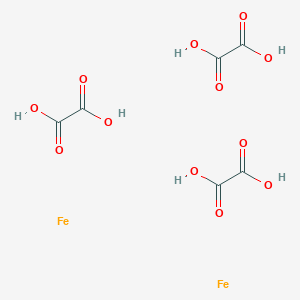
![4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole](/img/structure/B12085941.png)
![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)
